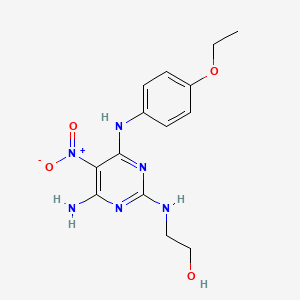
2-((4-Amino-6-((4-ethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
New Acentric Materials Construction
Researchers have explored the co-crystallization of related compounds with aminopyridines, resulting in materials with potential applications in nonlinear optical materials. This process involves slow evaporation techniques using ethanol as a solvent, demonstrating the compound's utility in material science, particularly for optical applications. The study highlights the prediction of hyperpolarizability tensor components, indicating the potential for developing materials with enhanced optical properties (Draguta et al., 2013).
Anticancer Agent Synthesis
A study focused on the synthesis of potential anticancer agents, including pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, by modifying related compounds. This research evaluates the effects of these compounds on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, underscoring the compound's relevance in developing novel anticancer therapies (Temple et al., 1983).
Electro-Optical Active Polyurethanes Development
A study synthesized derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol for the development of electro-optical active polyurethanes, highlighting the compound's utility in creating materials for electro-optical applications. The research includes molecular geometry and hyperpolarizability studies, indicating the potential for these compounds to improve nonlinear optical (NLO) performance in materials (Jecs et al., 2009).
Novel Schiff Bases Synthesis
Another application is seen in the synthesis and characterization of unsymmetrical Schiff bases derived from 2,3-diaminopyridine, showcasing the compound's utility in chemical synthesis for creating complex molecular structures. This study determined the crystal and molecular structure of specific derivatives, emphasizing the importance of these compounds in the field of molecular chemistry (Opozda et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[4-amino-6-(4-ethoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4/c1-2-24-10-5-3-9(4-6-10)17-13-11(20(22)23)12(15)18-14(19-13)16-7-8-21/h3-6,21H,2,7-8H2,1H3,(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSPLIVIQPCCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



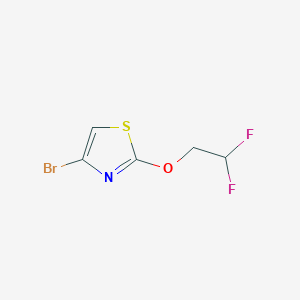
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2757645.png)

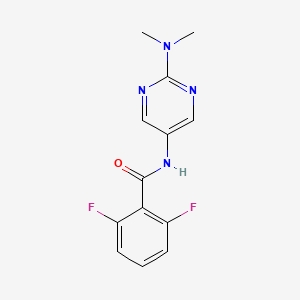
![N-(2-chlorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2757649.png)
![1-[4-[4-(5-Fluoropyridin-3-yl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2757650.png)
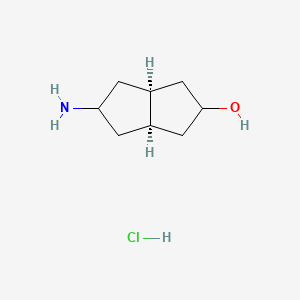
![N'-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2757653.png)

![N-(4-bromo-2-fluorophenyl)-7-hydroxy-5-oxo-4-propyl-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2757657.png)
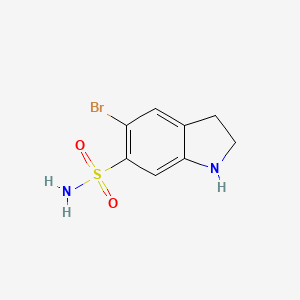
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2757660.png)